molecular formula C23H23N2+ B13365510 1-(2-methylbenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium

1-(2-methylbenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium

Cat. No.: B13365510
M. Wt: 327.4 g/mol
InChI Key: YBFFUENMXOPNFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylbenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 1-(2-methylbenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methylbenzyl chloride and 4-methylbenzyl chloride.

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by reacting o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using 2-methylbenzyl chloride and 4-methylbenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(2-Methylbenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the benzyl positions using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield benzimidazole and benzyl alcohol derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methylbenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its benzimidazole core.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular processes and pathways.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: It is explored for its potential use in the development of new materials with unique properties, such as conductive polymers and coordination complexes.

Mechanism of Action

The mechanism of action of 1-(2-methylbenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to DNA, proteins, and enzymes, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Methylbenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium can be compared with other benzimidazole derivatives, such as:

    1-(2-Chlorobenzyl)-3-(4-chlorobenzyl)-3H-benzimidazol-1-ium: This compound features chlorobenzyl groups instead of methylbenzyl groups, which may alter its chemical properties and biological activity.

    1-(2-Methoxybenzyl)-3-(4-methoxybenzyl)-3H-benzimidazol-1-ium: The presence of methoxy groups can influence the compound’s solubility and reactivity.

    1-(2-Nitrobenzyl)-3-(4-nitrobenzyl)-3H-benzimidazol-1-ium:

The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity, solubility, and biological activity compared to other benzimidazole derivatives.

Properties

Molecular Formula

C23H23N2+

Molecular Weight

327.4 g/mol

IUPAC Name

1-[(2-methylphenyl)methyl]-3-[(4-methylphenyl)methyl]benzimidazol-3-ium

InChI

InChI=1S/C23H23N2/c1-18-11-13-20(14-12-18)15-24-17-25(23-10-6-5-9-22(23)24)16-21-8-4-3-7-19(21)2/h3-14,17H,15-16H2,1-2H3/q+1

InChI Key

YBFFUENMXOPNFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C[N+]2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C

Origin of Product

United States

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